1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine
Description
1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a bulky neopentyl (2,2-dimethylpropyl) substituent at position 1, a methyl group at position 5, and an amine group at position 4. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.3 g/mol. The neopentyl group confers significant steric bulk, which may influence solubility, metabolic stability, and intermolecular interactions.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-7-8(10)5-11-12(7)6-9(2,3)4/h5H,6,10H2,1-4H3 |
InChI Key |
ZMPNMKONMSDPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Example Procedure (Adapted for this compound):
| Reagents | Amount | Role |
|---|---|---|
| 2,2-Dimethylpropylamine | 1.00 mmol | Primary amine source |
| 2,4-Pentanedione (Acetylacetone) | 1.10 mmol | Diketone for pyrazole ring |
| O-(4-nitrobenzoyl)hydroxylamine | 1.50 mmol | Nitrogen source for pyrazole |
| DMF | 5.0 mL | Solvent |
- The reagents are mixed and heated at 85 °C for approximately 1.5 hours.
- Workup involves extraction with sodium hydroxide solution and dichloromethane, followed by drying and purification via silica gel column chromatography.
- The product is isolated as a yellowish oil with yields reported around 38% for similar N-substituted pyrazoles.
This method allows incorporation of bulky alkyl groups such as 2,2-dimethylpropyl at the nitrogen atom during the ring formation step, streamlining synthesis by avoiding separate alkylation steps.
Alternative Synthetic Routes
Condensation of β-Ketonitriles with Hydrazines
Another versatile approach involves the condensation of β-ketonitriles with hydrazine derivatives, which forms 5-aminopyrazoles. This method can be adapted to introduce the 5-methyl substituent and the N-(2,2-dimethylpropyl) group by choosing appropriate starting materials.
- The β-ketonitrile provides the carbon framework for the pyrazole ring.
- Hydrazine derivatives bearing the 2,2-dimethylpropyl substituent can be used to introduce the N-substitution.
- The 5-amine group arises from the nitrile functionality after ring closure.
This approach is well-documented for the synthesis of 5-aminopyrazoles and allows for structural diversity.
Multi-Step Synthesis from Pyrazole Precursors
Starting from simpler pyrazole derivatives, the compound can be synthesized through:
- N-alkylation of 5-methyl-1H-pyrazol-4-amine with 2,2-dimethylpropyl halides under basic conditions.
- Alternatively, reductive amination of 5-methyl-1H-pyrazol-4-amine with 2,2-dimethylpropanal or related aldehydes.
- Purification by column chromatography to isolate the desired N-substituted product.
This method is flexible but may require multiple steps and careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Reaction Conditions and Optimization
- Temperature: Most reactions proceed efficiently at moderate temperatures (80–90 °C), balancing reaction rate and product stability.
- Solvent: DMF is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents.
- Workup: Extraction with aqueous bases (e.g., 1 M NaOH) followed by organic solvent extraction (e.g., dichloromethane) and drying over anhydrous magnesium sulfate.
- Purification: Silica gel column chromatography with hexane-ethyl acetate gradients is standard for isolating pure compounds.
Summary Data Table of Preparation Methods
Research Findings and Considerations
- The direct method using O-(4-nitrobenzoyl)hydroxylamine minimizes the need for pre-functionalized hydrazines and allows for incorporation of bulky alkyl groups in a single step.
- Yields are moderate, suggesting potential for optimization via solvent choice, reaction time, and temperature adjustments.
- The presence of the 2,2-dimethylpropyl group imparts steric bulk that may influence reaction kinetics and product isolation.
- Purity and structural confirmation are typically verified by NMR (1H and 13C), HRMS, and IR spectroscopy, ensuring the correct substitution pattern and amine functionality.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a pharmaceutical agent due to its ability to inhibit certain enzymes and receptors involved in disease processes:
- Enzyme Inhibition : Research indicates that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specifically, compounds similar to 1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine have shown promise in reducing inflammation by inhibiting COX activity .
- Anticancer Activity : Some studies suggest that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .
Agricultural Applications
The compound has potential applications in agricultural chemistry , particularly as a pesticide or herbicide:
- Pesticidal Properties : Research indicates that certain pyrazole derivatives can act as effective pesticides. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new agricultural chemicals .
Material Science
In material science, this compound can be used in the development of novel materials :
- Polymer Additives : The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies have explored its use in creating advanced composites for industrial applications .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory properties of pyrazole derivatives included this compound. The results demonstrated significant inhibition of prostaglandin synthesis in vitro, suggesting its potential use as an anti-inflammatory drug.
Case Study 2: Pesticidal Efficacy
In agricultural trials, formulations containing pyrazole derivatives were tested against common agricultural pests. The results indicated a marked reduction in pest populations compared to control groups, highlighting the compound's efficacy as a potential pesticide.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below summarizes key structural and inferred properties of 1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine and related compounds:
*Molecular weight calculated based on structural formula.
Key Observations:
Biological Activity
1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural uniqueness provided by the dimethylpropyl group significantly influences its biological interactions and therapeutic potential.
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : Approximately 178.23 g/mol
- Structural Features : The compound includes a 5-methyl group and a 2,2-dimethylpropyl substituent, contributing to its steric and electronic properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. In animal models, it was shown to reduce inflammation markers significantly, indicating its potential utility in treating inflammatory diseases.
The biological activity of this compound may involve:
- Enzyme Inhibition : It has been suggested that the compound interacts with specific enzymes or receptors, modulating their activity. For instance, molecular docking studies indicate binding affinity with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Study 1: Antibacterial Efficacy
In a recent study published in Journal of Medicinal Chemistry, the antibacterial efficacy of various pyrazole derivatives, including this compound, was assessed. The results indicated that the compound exhibited potent activity against resistant strains of bacteria, highlighting its therapeutic potential in antibiotic resistance scenarios .
Study 2: Anti-inflammatory Effects
A study published in Pharmacology Reports investigated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, supporting its use as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Activity Type | Potency (if available) |
|---|---|---|
| 1-Methyl-1H-pyrazol-4-amine | Antibacterial | MIC = 64 µg/mL |
| 5-Amino-1H-pyrazole | Anti-inflammatory | Not specified |
| Pyrazolo[3,4-d]pyrimidine | CDK inhibitor | K_i = 0.005 µM |
Q & A
Q. What are the established synthetic routes for 1-(2,2-dimethylpropyl)-5-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for academic laboratory scale?
The compound is synthesized via cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with 2,2-dimethylpropyl ketone intermediates under acidic or basic conditions. Key steps include:
- Cyclization : Hydrazine reacts with β-keto esters or diketones to form the pyrazole core. For example, thiourea analogs are cyclized using POCl₃ at 120°C to yield pyrazole intermediates .
- Functionalization : The amine group at position 4 is introduced via nucleophilic substitution or reductive amination.
- Optimization : Continuous flow reactors improve yield and selectivity by controlling residence time and temperature. Catalysts like triethylamine enhance regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?
- X-ray crystallography : Confirms regiochemistry and stereochemistry (e.g., resolving ambiguities in substituent positions) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, δ 5.18 ppm (pyrazole C-H) and δ 3.85 ppm (methoxy groups) are diagnostic .
- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 377.44 for derivatives) .
- TLC/HPLC : Monitors reaction progress and purity .
Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound, particularly in antimicrobial or anticancer research?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli .
- Anticancer : MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme inhibition : Carbonic anhydrase inhibition studies (e.g., hCA I/II) using stopped-flow spectrophotometry .
Advanced Research Questions
Q. How can researchers address low yields or regioselectivity issues during the synthesis of this compound, particularly in multi-step reactions?
- Regioselectivity : Use directing groups (e.g., methoxybenzyl) to control substitution patterns. For example, 4-methoxybenzyl groups stabilize intermediates during cyclization .
- Yield optimization : Employ column chromatography (hexane:ethyl acetate gradients) for purification or microwave-assisted synthesis to reduce side reactions .
- Catalysts : Triethylamine or DMAP improves acylation efficiency in derivative synthesis .
Q. When conflicting biological activity data arise between studies using this compound derivatives, what methodological factors should be scrutinized?
- Compound purity : Degradation products (e.g., oxidized pyrazoles) may skew results. Verify purity via HPLC and stability studies under storage conditions .
- Assay variability : Standardize protocols (e.g., incubation time, cell density) across labs. For example, discrepancies in MIC values often stem from broth microdilution vs. agar diffusion methods .
- Solvent effects : DMSO concentration >1% can inhibit bacterial growth, falsely elevating MIC values .
Q. What advanced computational and experimental approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Molecular docking : Predict binding modes to targets like urease or carbonic anhydrase using AutoDock Vina .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Site-directed mutagenesis : Identify critical residues in enzyme active sites .
Q. What are the critical stability considerations for long-term storage of this compound, and how should degradation products be monitored?
- Storage conditions : Store at -20°C under argon to prevent oxidation. Avoid exposure to light or humidity .
- Degradation monitoring : Use HPLC-DAD to detect oxidation products (e.g., pyrazole N-oxides) or hydrolysis byproducts. Monthly stability assays over 12 months are recommended .
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the impact of substituent variations on the pyrazole ring?
- Analog synthesis : Replace the 2,2-dimethylpropyl group with cyclopropyl or fluorophenyl moieties to assess steric/electronic effects .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.
- QSAR modeling : Use Hammett constants (σ) and LogP values to correlate substituent properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
